molecular formula C10H14N2O3 B6616227 4,5-dimethoxy-2-(methylamino)benzamide CAS No. 1023310-14-6

4,5-dimethoxy-2-(methylamino)benzamide

Cat. No. B6616227
CAS RN: 1023310-14-6
M. Wt: 210.23 g/mol
InChI Key: GIQVTVDUIJULHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-2-(methylamino)benzamide, commonly known as DMMA, is a synthetic compound with a wide range of applications in the laboratory and in scientific research. It has been used in a variety of experiments to study the physiological and biochemical effects of compounds on the body. In addition, it has been used to synthesize other compounds and to study the mechanism of action of certain compounds.

Scientific Research Applications

DMMA has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, such as cholinesterase, and as a model compound for the study of drug-receptor interactions. In addition, it has been used to study the mechanism of action of drugs, as well as to study the physiological and biochemical effects of drugs on the body.

Mechanism of Action

DMMA is believed to act as an agonist of the nicotinic acetylcholine receptor. It binds to the receptor and activates it, resulting in the release of neurotransmitters such as acetylcholine. This in turn leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
DMMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, serotonin, and norepinephrine. It has also been shown to increase heart rate and blood pressure, as well as to induce muscle contractions. In addition, it has been shown to have an analgesic effect and to reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMMA in laboratory experiments is its low cost and availability. It is also relatively safe to use, as it does not produce any toxic or hazardous byproducts. However, it is important to note that DMMA should be handled with care, as it is a strong irritant and can cause skin and eye irritation. In addition, it should not be ingested or inhaled, as it can be toxic.

Future Directions

There are a number of potential future directions for the use of DMMA in scientific research. One potential direction is to use it to study the mechanism of action of drugs, as well as to study the physiological and biochemical effects of drugs on the body. In addition, DMMA could be used to synthesize other compounds and to study the effects of compounds on enzymes. Finally, DMMA could be used to study the effects of compounds on the nervous system, as well as to study the effects of compounds on the immune system.

properties

IUPAC Name

4,5-dimethoxy-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVTVDUIJULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.40 g (10.1 mmol) 6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione were dissolved in 30 ml tetrahydrofuran and 15.0 ml ammonia (25%) added at 0° C. The solution was stirred for 30 min at 0° C. and for 30 min at room temperature. THF was distilled under vacuum and the remaining suspension was neutralized with diluted hydrogen chloride acid. The product was isolated by filtration.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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